molecular formula C11H14O4S B091075 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate CAS No. 17231-17-3

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate

Cat. No. B091075
CAS RN: 17231-17-3
M. Wt: 242.29 g/mol
InChI Key: AUMCRRDZXVOZAN-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, also known as MOPP, is a chemical compound that has been used in scientific research for many years. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. MOPP is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with DNA and other cellular molecules to cause damage. This damage can lead to cell death, which is why 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is often used in the synthesis of anti-cancer drugs.
Biochemical and Physiological Effects
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit cell growth in cancer cells. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has also been shown to have anti-inflammatory and analgesic effects. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have antiviral effects against the herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its ease of synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that can be used in the synthesis of various organic compounds.
One limitation of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its potential toxicity. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a potent alkylating agent that can cause DNA damage and cell death. Therefore, it must be handled with care and used in a well-ventilated laboratory setting.

Future Directions

There are several future directions for the use of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in scientific research. One direction is the synthesis of new anti-cancer drugs using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a starting material. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate could be used in the synthesis of new anti-inflammatory and antiviral drugs. Another direction is the study of the mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate to better understand its effects on cells and organisms.
Conclusion
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that has been used in various scientific research applications. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. While 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has some limitations, its ease of synthesis and versatility make it a valuable reagent in scientific research.

Synthesis Methods

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized by reacting 2-methyl-1-phenylpropan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a white crystalline solid. The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a straightforward process and can be performed in a laboratory setting.

Scientific Research Applications

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.

properties

IUPAC Name

(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMCRRDZXVOZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510483
Record name 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate

CAS RN

17231-17-3
Record name 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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